2-ethyl-2H-thiopyran
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Overview
Description
2-ethyl-2H-thiopyran is a heterocyclic compound with the molecular formula C₇H₁₀S. It belongs to the class of thiopyrans, which are sulfur analogs of pyrans. The compound is characterized by a six-membered ring containing five carbon atoms and one sulfur atom, with an ethyl group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-thiopyran can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethyl-1,3-butadiene with sulfur can yield this compound through a [4+2] cycloaddition reaction . Another method involves the use of thioketones and dienes in the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiopyrans depending on the nucleophile used.
Scientific Research Applications
2-ethyl-2H-thiopyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-ethyl-2H-thiopyran exerts its effects involves interactions with various molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular oxidative states . Additionally, the compound can interact with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
2H-thiopyran: The parent compound without the ethyl group.
2-methyl-2H-thiopyran: A similar compound with a methyl group instead of an ethyl group.
2-phenyl-2H-thiopyran: A derivative with a phenyl group attached to the second carbon atom.
Uniqueness
2-ethyl-2H-thiopyran is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its interactions with biological systems .
Properties
CAS No. |
75980-65-3 |
---|---|
Molecular Formula |
C7H10S |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
2-ethyl-2H-thiopyran |
InChI |
InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h3-7H,2H2,1H3 |
InChI Key |
GQGPAOVRSUWPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC=CS1 |
Origin of Product |
United States |
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